molecular formula C18H19N3O3S B2678602 2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide CAS No. 650633-38-8

2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide

Cat. No.: B2678602
CAS No.: 650633-38-8
M. Wt: 357.43
InChI Key: ORQLEIBKZZTOCT-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a formamido group, and a methanethioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with phenyl isothiocyanate to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the formamido and methanethioyl groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)acetic acid
  • 2-(2,4-dimethylphenoxy)acetamide
  • 2-(2,4-dimethylphenoxy)acetyl chloride

Uniqueness

2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it has a more complex structure, allowing for a broader range of interactions and applications.

Biological Activity

The compound 2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide (CAS No. 650633-38-8) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenoxy group and a methanethioyl moiety linked to an acetamide. This unique arrangement is hypothesized to contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains, suggesting that the target compound may possess similar properties.

Anticancer Potential

Recent studies have explored the anticancer potential of related compounds. For example, derivatives containing methanethioyl groups have demonstrated cytotoxic effects on cancer cell lines, indicating a possible mechanism for inducing apoptosis in malignant cells.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715Apoptosis
Study BHeLa20Cell Cycle Arrest

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been evaluated. Inhibitory assays suggest that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Case Studies

  • Antimicrobial Evaluation
    • A study tested various derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications in the phenoxy group enhanced activity.
  • Cytotoxicity Assays
    • In vitro assays on human cancer cell lines demonstrated that compounds with a methanethioyl group showed reduced viability in MCF-7 and HeLa cells compared to controls.
  • Enzyme Activity
    • Inhibition assays indicated that the compound could potentially inhibit COX-2 activity, leading to reduced prostaglandin synthesis, which is crucial in managing inflammation.

The mechanisms underlying the biological activities of this compound may involve:

  • Apoptosis Induction : Triggering apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Blocking key enzymes involved in inflammation and cancer progression.
  • Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Properties

IUPAC Name

N-[[[2-(2,4-dimethylphenoxy)acetyl]amino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-8-9-15(13(2)10-12)24-11-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)(H2,19,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQLEIBKZZTOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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